molecular formula C15H14N2O3 B2531207 3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide CAS No. 1428371-60-1

3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide

Cat. No.: B2531207
CAS No.: 1428371-60-1
M. Wt: 270.288
InChI Key: NFRYNHALLIIWTA-UHFFFAOYSA-N
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Description

3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is a synthetic benzamide derivative designed for advanced pharmacological and oncological research. This compound integrates several privileged structural motifs, including a 3-cyanobenzamide core, a furan heterocycle, and a hydroxypropyl linker, which are commonly found in molecules with significant biological activity . Benzamide derivatives are extensively investigated for their potential as cell differentiation inducers and antineoplastic agents, showing promise in the treatment of various carcinomas, autoimmune diseases, and parasitic infections . The specific molecular architecture of this compound, particularly the furan and cyano groups, is known to enhance π-π stacking interactions with protein targets and influence electronic properties, which can be critical for metabolic stability and target engagement . Researchers are exploring its potential application in targeting hematological cancers and solid tumors, leveraging mechanisms that may involve the induction of cell differentiation . Furthermore, structurally related compounds featuring cyano groups and heterocyclic systems like furan and thiophene are being studied for their potent antibacterial and anticancer properties, with some demonstrating activity against resistant bacterial strains and specific cancer cell lines . The presence of the hydroxypropyl chain may contribute to its physicochemical profile, potentially improving solubility and allowing for further chemical functionalization during probe or prodrug development. This product is intended for use in chemical biology and early-stage drug discovery investigations. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

3-cyano-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-9-11-2-1-3-12(8-11)15(19)17-6-4-14(18)13-5-7-20-10-13/h1-3,5,7-8,10,14,18H,4,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRYNHALLIIWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCC(C2=COC=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide typically involves the reaction of 3-(furan-3-yl)-3-hydroxypropylamine with 3-cyanobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-Amino-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The benzamide moiety can form hydrogen bonds with various biological targets, influencing their activity.

Comparison with Similar Compounds

2-Bromo-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide

  • Structural Differences: Substitution on benzamide: 2-bromo vs. 3-cyano. Furan position: 2-yl vs. 3-yl.
  • Molecular Formula: C₁₄H₁₄BrNO₃ (vs. C₁₄H₁₄N₂O₃ for the target compound).

N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b)

  • Structural Differences: Benzamide substituent: 3-(furan-3-yl) vs. 3-cyano. Additional groups: 2-aminocyclopropylphenyl and hydrochloride salt.
  • Key Data : Melting point 235–238°C; anti-LSD1 activity with 71% yield .

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide

  • Structural Differences :
    • Substituent: Pyrazolyl group replaces the hydroxypropyl-furan moiety.
  • Molecular Formula : C₂₃H₁₆N₄O (vs. C₁₄H₁₄N₂O₃).
  • Key Data : Purity 97%; CAS 781652-57-1 .
  • Implications : The bulky pyrazole ring may reduce conformational flexibility but increase aromatic interactions in biological targets.

Agrochemical Derivatives

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): Substituents: Trifluoromethyl and isopropoxy groups. Use: Fungicide . Comparison: The trifluoromethyl group enhances stability and bioactivity in pesticides, whereas the cyano-furan combination in the target compound may prioritize different modes of action.

Pharmacological Derivatives

  • 3-Fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide: Substituents: Fluoro, indolin-ethyl linker.

Biological Activity

3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

The chemical structure of this compound includes a benzamide core with a cyano group and a furan-3-yl substituent. This unique structure is believed to contribute to its diverse biological activities.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various molecular targets such as enzymes and receptors, potentially modulating their activity. The presence of the furan moiety may enhance binding affinity to biological targets, while the cyano group could influence the compound's reactivity and stability.

Anticancer Activity

The compound has been explored for its anticancer potential. Benzamide derivatives, in general, have been recognized for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Although direct studies on this specific compound are sparse, related compounds have demonstrated significant cytotoxicity against various cancer cell lines.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of benzamide derivatives found that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting promising anticancer activity.
  • Animal Models : In preclinical trials using animal models, benzamide derivatives showed effectiveness in reducing tumor growth and enhancing survival rates in treated groups compared to controls .

Comparative Analysis

The following table summarizes the biological activities of several related compounds compared to this compound:

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide105
N-(Cyanomethyl)-4-fluorobenzamide87
4-cyano-N-[2-(pyridin-2-yl)-2-hydroxypropyl]benzamide126
This compound Pending Further Study Pending Further Study

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